N-(sec-butyl)-N'-[1-(4-fluorophenyl)ethyl]urea
Overview
Description
N-(sec-butyl)-N’-[1-(4-fluorophenyl)ethyl]urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a secondary butyl group and a 4-fluorophenyl ethyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-N’-[1-(4-fluorophenyl)ethyl]urea typically involves the reaction of sec-butylamine with 1-(4-fluorophenyl)ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
sec-Butylamine+1-(4-fluorophenyl)ethyl isocyanate→N-(sec-butyl)-N’-[1-(4-fluorophenyl)ethyl]urea
The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of N-(sec-butyl)-N’-[1-(4-fluorophenyl)ethyl]urea may involve the use of continuous flow reactors to enhance the efficiency and yield of the process. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to achieve maximum conversion. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-N’-[1-(4-fluorophenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of urea derivatives with higher oxidation states.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(sec-butyl)-N’-[1-(4-fluorophenyl)ethyl]urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-N’-[1-(4-fluorophenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of the target molecule. The pathways involved in its mechanism of action include binding to the active site of enzymes or interacting with receptor sites, leading to changes in cellular signaling or metabolic processes.
Comparison with Similar Compounds
N-(sec-butyl)-N’-[1-(4-fluorophenyl)ethyl]urea can be compared with other urea derivatives, such as:
N-(tert-butyl)-N’-[1-(4-fluorophenyl)ethyl]urea: Similar structure but with a tert-butyl group instead of a sec-butyl group.
N-(sec-butyl)-N’-[1-(4-chlorophenyl)ethyl]urea: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
N-(sec-butyl)-N’-[1-(4-methylphenyl)ethyl]urea: Similar structure but with a methyl group instead of a fluorine atom on the phenyl ring.
The uniqueness of N-(sec-butyl)-N’-[1-(4-fluorophenyl)ethyl]urea lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-butan-2-yl-3-[1-(4-fluorophenyl)ethyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-4-9(2)15-13(17)16-10(3)11-5-7-12(14)8-6-11/h5-10H,4H2,1-3H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEBSCYDVKOQAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(C)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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